molecular formula C21H20N4O3 B11270067 3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11270067
M. Wt: 376.4 g/mol
InChI Key: KFMOLTIUEJHFHR-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes dimethoxy and dimethylphenyl groups attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as an amidoxime, with a carboxylic acid derivative.

    Coupling reactions: The final step involves coupling the pyrazole and oxadiazole rings with the dimethoxyphenyl and dimethylphenyl groups under specific reaction conditions, often using catalysts and solvents to facilitate the process.

Industrial production methods may vary, but they generally follow similar principles, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the oxadiazole ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has been studied for various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole include other oxadiazoles and pyrazoles with different substituents. Some examples are:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of dimethoxy and dimethylphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O3/c1-12-5-7-15(13(2)9-12)17-11-18(24-23-17)21-22-20(25-28-21)16-8-6-14(26-3)10-19(16)27-4/h5-11H,1-4H3,(H,23,24)

InChI Key

KFMOLTIUEJHFHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)C

Origin of Product

United States

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